molecular formula C17H16N2O5S B2834337 2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid CAS No. 852696-34-5

2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid

Cat. No.: B2834337
CAS No.: 852696-34-5
M. Wt: 360.38
InChI Key: SZVIIIPDEBSBNJ-UHFFFAOYSA-N
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Description

The compound “2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid” is a complex organic molecule. It contains a nicotinic acid moiety, which is a derivative of pyridine, with a thioether linkage to a 2-oxoethyl group. This group is further connected to a phenyl ring through an amide linkage. The phenyl ring carries an ethoxycarbonyl substituent .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. For similar compounds, the melting point is around 101°C and the boiling point is around 360.4°C .

Scientific Research Applications

Facile Synthesis of Pyridines

A notable method involves the facile synthesis of 2,3-disubstituted-5-ethoxycarbonylpyridines, derivatives of biologically and medicinally important nicotinic acid. This synthesis is achieved through the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride, followed by reaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine, showcasing the versatility and potential of nicotinic acid derivatives in synthetic chemistry (Torii, Inokuchi, & Kubota, 1986).

Herbicidal Activity

Research into the herbicidal activity of nicotinic acid derivatives, such as the synthesis and evaluation of N-(arylmethoxy)-2-chloronicotinamides, reveals significant potential against monocotyledonous weeds. These compounds have shown excellent herbicidal activity against Agrostis stolonifera and Lemna paucicostata, suggesting a promising avenue for the development of new herbicides based on nicotinic acid derivatives (Yu et al., 2021).

Material Science and Crystallization

In material science, the study of crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid demonstrates the impact of molecular modifications on the physical properties of compounds. Alterations in molecular structure can influence the formation of stable amorphous phases and crystallization behavior, critical for the development of materials with specific physical properties (Kalra, Zhang, Parkin, & Li, 2017).

Receptor Binding and Biological Effects

The identification of nicotinic acid receptors, such as PUMA-G and HM74, which mediate its anti-lipolytic effect in adipose tissue, underscores the biological significance of nicotinic acid derivatives. This discovery has implications for understanding the lipid-lowering and anti-lipolytic mechanisms of nicotinic acid, offering a foundation for the development of new therapeutic agents (Tunaru et al., 2003).

Properties

IUPAC Name

2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-2-24-17(23)11-5-7-12(8-6-11)19-14(20)10-25-15-13(16(21)22)4-3-9-18-15/h3-9H,2,10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVIIIPDEBSBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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